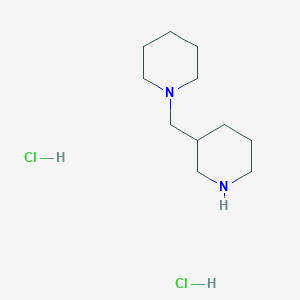
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride
Vue d'ensemble
Description
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride (3-PMPD), also known as 3-Piperidylmethylpiperidine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular formula of C8H18Cl2N2 and a molecular weight of 209.16 g/mol. 3-PMPD is a derivative of piperidine, a heterocyclic organic compound, which is a cyclic amine with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. 3-PMPD is often used in laboratory experiments due to its solubility in water and its stability in aqueous solutions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride is a derivative used in various synthetic applications. It is a conformationally rigid diamine that plays a significant role in medicinal chemistry. A novel method for its synthesis was proposed to facilitate the production in large quantities, marking its importance in pharmaceutical preparations (Smaliy et al., 2011). Furthermore, the compound serves as a crucial intermediate in the synthesis of other significant compounds like lafutidine, highlighting its utility in the chemical synthesis of therapeutic agents (Shen Li, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-(Piperidin-1-ylmethyl)piperidine have been synthesized and evaluated for their antimicrobial activity, especially against pathogens affecting plants like Lycopersicon esculentum. The structural variations in these derivatives significantly influence their antimicrobial efficacy, offering insights into the design of potent antimicrobial agents (Vinaya et al., 2009).
Corrosion Inhibition
The corrosion inhibitive properties of 3-(Piperidin-1-ylmethyl)piperidine derivatives on metals like brass in natural sea water have been studied, indicating its potential application in protecting metal surfaces. These compounds exhibit the ability to suppress anodic and cathodic processes, thus serving as effective corrosion inhibitors (Xavier & Nallaiyan, 2011).
Material Synthesis
3-(Piperidin-1-ylmethyl)piperidine derivatives are used in the synthesis of quinazolinone derivatives under solvent-free conditions, highlighting its versatility in organic synthesis. This method provides a greener approach to chemical synthesis, promoting the development of environmentally friendly manufacturing processes (Acharyulu et al., 2008).
Computational Chemistry
Studies have also focused on the computational aspect, examining the thermodynamic parameters of 3-(Piperidin-1-ylmethyl)piperidine derivatives. This research aids in understanding the electronic and structural properties of these compounds, which is crucial for optimizing their applications in various fields (Taheri et al., 2012).
Propriétés
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLWMSCSUKXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



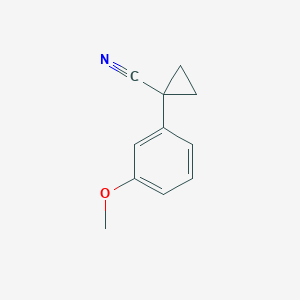

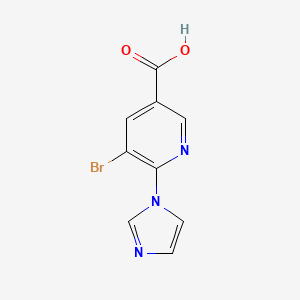
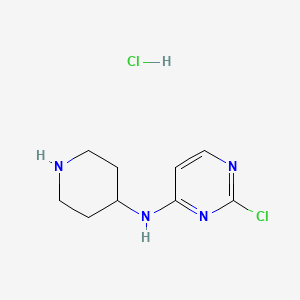
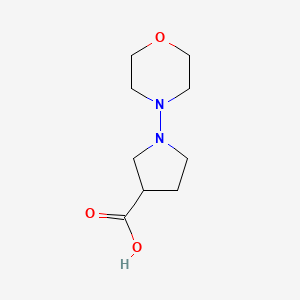

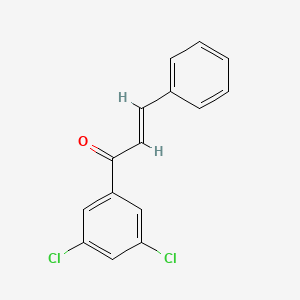
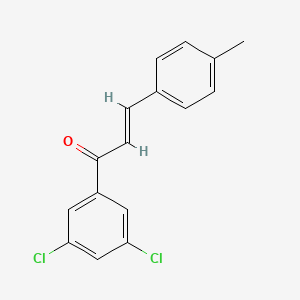
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)

